4-((2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Description

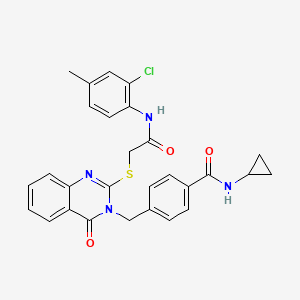

This compound is a quinazolin-4(3H)-one derivative featuring a thioether linkage (-S-) connecting a 2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl group to the quinazolinone core. A benzamide substituent, modified with a cyclopropyl group, is attached via a methylene bridge at position 3 of the quinazolinone ring.

Properties

IUPAC Name |

4-[[2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClN4O3S/c1-17-6-13-24(22(29)14-17)31-25(34)16-37-28-32-23-5-3-2-4-21(23)27(36)33(28)15-18-7-9-19(10-8-18)26(35)30-20-11-12-20/h2-10,13-14,20H,11-12,15-16H2,1H3,(H,30,35)(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJBUEQYSIJQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Base Structure : It features a quinazolinone core, which is known for various biological properties.

- Functional Groups : The presence of a chloro group, an amine, and a thioether contribute to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Quinazolinone Core : This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The chloro and thio groups are introduced at specific stages to ensure proper reactivity.

- Final Modifications : The cyclopropylbenzamide moiety is added to enhance biological activity.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. Notably, it has been tested against various cancer cell lines, revealing promising results:

- Cell Line Efficacy : It has shown effectiveness against melanoma, leukemia, lung, colon, CNS, ovarian, renal, prostate, and breast cancers .

While the precise mechanism remains under investigation, preliminary studies suggest that the compound may interfere with key cellular pathways involved in tumor growth and proliferation. Potential mechanisms include:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells.

- Targeting Specific Enzymes or Receptors : It may act on specific proteins involved in cancer progression.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

-

In Vitro Studies :

- A study demonstrated that the compound inhibited the growth of melanoma cells significantly when compared to control groups.

- Another investigation highlighted its ability to induce apoptosis in leukemia cells through caspase activation pathways.

-

In Vivo Studies :

- Animal model studies have shown that administration of this compound leads to reduced tumor size in xenograft models of breast cancer.

Data Summary

| Study Type | Cancer Type | Key Findings |

|---|---|---|

| In Vitro | Melanoma | Significant growth inhibition |

| In Vitro | Leukemia | Induction of apoptosis |

| In Vivo | Breast Cancer | Reduced tumor size in xenografts |

Comparison with Similar Compounds

Quinazolinone Derivatives with Thioether Linkages

Compounds sharing the quinazolin-4(3H)-one core and thioether substituents exhibit diverse pharmacological profiles:

Key Observations :

- Thioether vs. Sulfonamide : The target compound’s cyclopropylbenzamide group (vs. sulfonamide in Compound 2 and 21) may alter solubility and target specificity. Sulfonamides are classic carbonic anhydrase inhibitors, while benzamides may shift activity toward kinases or proteases .

- Substituent Position: Anti-inflammatory activity in ’s acetamide derivatives correlates with ethylamino and phenyl groups at position 2, suggesting that the target’s 2-chloro-4-methylphenyl group could enhance binding to inflammatory targets .

Functional Group Variations

Amide and Thioacetamide Modifications

The target’s acetamide-thioether moiety is structurally analogous to compounds in and :

- : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides (5–18) were synthesized via S-alkylation. These derivatives showed varied enzyme inhibition depending on the acetamide substituent (e.g., methyl, phenyl) .

- : 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrated enhanced anti-inflammatory activity compared to Diclofenac, highlighting the importance of aminoalkyl substituents .

Comparison :

Challenges :

- Tautomerism in mercaptoquinazolinone intermediates (thiol vs. thione forms) requires careful reaction control, as noted in .

- Steric hindrance from the cyclopropyl group may necessitate optimized coupling conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.